2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester
Description
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester (CAS: 1029654-30-5) is a boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules . Its structure features a pyridine ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a boronic acid pinacol ester at position 2. This configuration enhances its stability and reactivity in palladium-catalyzed couplings, making it a critical intermediate in drug discovery .
Properties
Molecular Formula |
C12H17BFNO2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI Key |
ZZCNDCMUUFQNLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)C |
Origin of Product |
United States |
Preparation Methods
Halogen-Metal Exchange Followed by Borylation
This classical approach involves the conversion of a halogenated pyridine derivative (e.g., 2-bromo-4-methyl-3-fluoropyridine) into a metalated intermediate (typically lithium or magnesium species) which is then trapped with a boron electrophile such as trialkylborates or pinacolborane.
- Procedure: The halogen-metal exchange is typically performed at low temperatures (-78 °C) in ethereal solvents like tetrahydrofuran (THF). After metalation, the intermediate reacts with boron reagents to form the boronic acid or its pinacol ester derivative.
- Advantages: High regioselectivity for 3-position borylation in the pyridine ring; good yields (60–90%) reported for similar substituted pyridines.
- Challenges: Air and moisture sensitivity of organolithium intermediates; potential instability of 2-pyridinylboronic acids addressed by esterification with pinacol.
Table 1: Summary of Halogen-Metal Exchange/Borylation for Pyridinylboronic Esters
| Substrate (Halopyridine) | Metalation Agent | Boron Source | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Bromo-4-methyl-3-fluoropyridine | n-BuLi or Mg | Pinacolborane (PinBH) | THF/Toluene | 65–85 | Low temp (-78 °C), inert atmosphere |
| 2-Iodo-4-methyl-3-fluoropyridine | n-BuLi | Trialkylborates | THF | ~70 | Improved stability via esterification |
Data adapted from comprehensive reviews on pyridinylboronic acid synthesis.
Directed Ortho-Metalation (DoM) and Borylation
DoM exploits directing groups (e.g., methyl or fluoro substituents) to guide metalation ortho to the substituent, followed by trapping with boron electrophiles.
- Procedure: Strong bases such as lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) are used at low temperatures to metalate the pyridine ring selectively. Subsequent reaction with trialkylborates or pinacolborane yields the boronic ester.
- Advantages: Allows selective functionalization of substituted pyridines; compatible with various directing groups.
- Limitations: Requires careful control of reaction conditions to prevent side reactions; less common for fluoropyridines due to competing reactivity.
Palladium-Catalyzed Cross-Coupling with Diboron Reagents
This method involves the palladium-catalyzed borylation of halopyridines using bis(pinacolato)diboron (B2Pin2).
- Procedure: Under mild conditions (e.g., 55 °C, ethyl acetate solvent), halopyridines react with B2Pin2 in the presence of palladium catalysts like Pd(AmPhos)2Cl2 and bases such as potassium 2-ethylhexanoate.
- Advantages: Mild, scalable, and compatible with a wide range of functional groups; avoids the use of highly reactive organometallic intermediates.
- Yields: Typically good to excellent (70–90%) for pyridinylboronic pinacol esters.
- Example: Synthesis of 2-fluoro-4-methylpyridine-3-boronic acid pinacol ester can be achieved by borylation of the corresponding 3-bromo-2-fluoro-4-methylpyridine precursor.
Iridium-Catalyzed C–H or C–F Bond Activation and Borylation
Recent advances include iridium-catalyzed direct borylation via C–H or C–F activation, offering regioselective installation of boronic esters without pre-functionalization.
- Procedure: Using [Ir(OMe)(COD)]2 precatalyst and ligands such as 4,4-di-tert-butyl bipyridine, pinacolborane is reacted with fluoro-substituted pyridines at 80 °C under inert atmosphere.
- Selectivity: Borylation occurs preferentially at the 3-position in 2-fluoro-4-methylpyridine derivatives.
- Limitations: Conversion rates vary depending on substituent size; prolonged heating may cause minor side products.
- Yields: Moderate to good yields (50–80%) reported.
- Significance: Avoids handling of organolithium reagents and halopyridines; direct functionalization increases step economy.
One-Pot Grignard Reagent Reaction with Pinacolborane (PinBH)
A mild and general method involves the reaction of Grignard reagents derived from halopyridines with pinacolborane to form pinacolboronic esters.
- Procedure: The Grignard reagent is prepared in situ from the corresponding halopyridine and magnesium metal, then reacted with pinacolborane in THF at ambient temperature.
- Advantages: Mild conditions, broad substrate scope including heteroaryl halides; avoids isolation of sensitive intermediates.
- Mechanism: Formation of dialkoxy alkylborohydride intermediate followed by elimination of hydridomagnesium bromide.
- Yields: Generally high yields (>80%) for heteroaryl pinacolboronates.
- Application: Suitable for 2-fluoro-4-methylpyridine derivatives with appropriate halogen substituents.
Comparative Data Table of Preparation Methods for 2-Fluoro-4-methylpyridine-3-boronic Acid Pinacol Ester
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Halogen-Metal Exchange + Borylation | 2-Bromo-4-methyl-3-fluoropyridine, n-BuLi, PinBH, THF | High regioselectivity | 65–85 | Requires low temp, inert atmosphere |
| Directed Ortho-Metalation (DoM) | LDA or t-BuLi, trialkylborates, low temp | Selective ortho borylation | 60–80 | Sensitive to conditions, less used for fluoro derivatives |
| Pd-Catalyzed Cross-Coupling | Pd(AmPhos)2Cl2, B2Pin2, K2-ethylhexanoate, EtOAc, 55 °C | Mild, scalable, functional group tolerant | 70–90 | Preferred for scale-up |
| Iridium-Catalyzed C–H/F Activation | [Ir(OMe)(COD)]2, dtbbpy ligand, PinBH, 80 °C | Direct borylation, no pre-functionalization | 50–80 | Moderate yields, some side products |
| Grignard + Pinacolborane (One-Pot) | Halopyridine, Mg, PinBH, THF, ambient temp | Mild, general, high yield | >80 | Efficient, avoids isolation of intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohols.
Protodeboronation: Fluoro-methylpyridine derivatives.
Scientific Research Applications
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is an organoboron compound with diverse applications in chemistry, biology, medicine, and industry. It features a fluorine atom and a methyl group on a pyridine ring, which imparts unique electronic and steric properties that enhance its reactivity and selectivity in chemical reactions.
Scientific Research Applications
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials. It is also utilized in the development of bioactive molecules and probes for biological studies, as well as in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Furthermore, it is employed in the production of advanced materials and fine chemicals.
Suzuki Coupling Reactions
This compound is commonly used as a reagent in Suzuki coupling reactions, reacting with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science.
Reaction Mechanism
The primary mechanism of action in Suzuki-Miyaura coupling involves a transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst.
Boronic acids, including 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester, have been studied for their potential biological activities.
Enzyme Inhibition
Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This property has implications for cancer therapy, as it can lead to the accumulation of pro-apoptotic factors.
Anticancer Properties
The introduction of boron into organic molecules has been associated with enhanced anticancer activities. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma.
Antibacterial and Antiviral Activities
Some boronic acids exhibit antibacterial and antiviral properties, making them candidates for further pharmaceutical development.
Influence of Fluorine Substitution
The presence of fluorine in the compound may enhance its biological activity by improving lipophilicity and electronic properties, potentially leading to better interaction with biological targets.
Modification of Bioactive Molecules
Research indicates that boronic acids can modify the selectivity and pharmacokinetic characteristics of bioactive molecules. A study noted that the introduction of boron into drug candidates could enhance their therapeutic efficacy while reducing toxicity.
Enzyme Inhibition
Boronic acid derivatives have demonstrated significant activity against certain proteases involved in cancer progression. This suggests that compounds like 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester may possess similar inhibitory effects.
Synthesis Method of 2-Fluoro-3-formyl-pyridine-4-boronic acid pinacol ester
Mechanism of Action
The primary mechanism of action for 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of boronic esters depend on substituent positions, electronic effects, and steric factors. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural Features and Molecular Properties
*Calculated based on molecular formula.
Reactivity in Cross-Coupling Reactions
- Electronic Effects: The 2-fluoro substituent in the target compound is electron-withdrawing, which stabilizes the boronic ester and enhances oxidative stability but may reduce coupling efficiency compared to electron-donating groups (e.g., methyl) .
- Steric Effects :
Physicochemical Properties
- Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., 3-fluoro-4-pyridineboronic acid pinacol ester, MW 223.05) exhibit better solubility in polar aprotic solvents like THF, enhancing their utility in homogeneous reactions .
- The methyl group in 2-fluoro-4-methylpyridine-3-boronic acid pinacol ester increases lipophilicity, improving membrane permeability in drug candidates .
Biological Activity
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is a boronic acid derivative notable for its unique molecular structure, which includes a fluorine atom and a methyl group attached to a pyridine ring. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki coupling reactions, which are essential in medicinal chemistry and materials science . While specific biological activities of this compound are not extensively documented, its class—boronic acids—exhibits various biological properties that warrant investigation.
- Molecular Formula : C₁₂H₁₇BFNO₂
- Molecular Weight : Approximately 223.05 g/mol
- CAS Number : 2824977-85-5
- Purity : Typically around 97% .
Biological Activity Overview
Boronic acids, including 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester, have been studied for their potential biological activities, which include:
- Enzyme Inhibition : Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This property has implications for cancer therapy, as it can lead to the accumulation of pro-apoptotic factors .
- Anticancer Properties : The introduction of boron into organic molecules has been associated with enhanced anticancer activities. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma .
- Antibacterial and Antiviral Activities : Some boronic acids exhibit antibacterial and antiviral properties, making them candidates for further pharmaceutical development .
- Influence of Fluorine Substitution : The presence of fluorine in the compound may enhance its biological activity by improving lipophilicity and electronic properties, potentially leading to better interaction with biological targets .
Comparative Analysis with Similar Compounds
The following table compares 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoropyridine-3-boronic acid pinacol ester | C₉H₉BFNO₂ | Contains a fluorine substituent on the pyridine ring |
| 4-Methylpyridine-3-boronic acid pinacol ester | C₁₂H₁₉BNO₂ | Lacks fluorine; methyl group on a different position |
| 2-Fluoro-5-methylpyridine-3-boronic acid | C₁₂H₁₈BFNO₂ | Fluorine at position 2; methyl at position 5 |
| 2-Fluoro-3-methoxypyridine-4-boronic acid | C₁₂H₁₇BFNO₃ | Contains a methoxy group instead of methyl |
Case Studies and Research Findings
Research has indicated that boronic acids can modify the selectivity and pharmacokinetic characteristics of bioactive molecules. A study noted that the introduction of boron into drug candidates could enhance their therapeutic efficacy while reducing toxicity .
In another study focusing on enzyme inhibition, boronic acid derivatives demonstrated significant activity against certain proteases involved in cancer progression. This suggests that compounds like 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester may possess similar inhibitory effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-4-methylpyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodology : Boronic acid pinacol esters are typically synthesized via Miyaura borylation, where halogenated pyridine precursors react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). For fluorinated pyridines, anhydrous conditions and inert atmospheres are critical to avoid side reactions involving the fluorine substituent .
- Key Parameters :
- Temperature: 80–100°C in THF or dioxane.
- Catalyst loading: 1–5 mol% Pd.
- Purification: Column chromatography (silica gel, hexane/EtOAc) to isolate the ester from unreacted boronate reagents .
Q. How should researchers handle and characterize this compound to ensure stability and purity?
- Handling : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester . Use anhydrous solvents (e.g., THF, DCM) for reactions.
- Characterization :
- NMR : Confirm regiochemistry via -NMR (e.g., methyl group at C4: δ ~2.5 ppm) and -NMR (δ ~-110 ppm for ortho-fluorine) .
- LC-MS : Verify purity (>97% by GC or HPLC) and molecular ion ([M+H]⁺ calculated for C₁₂H₁₆BFNO₂: 248.09) .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic ester in complex substrates?
- Challenge : Steric hindrance from the methyl group at C4 and electron-withdrawing fluorine at C2 may reduce reactivity.
- Solutions :
- Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst and enhance turnover .
- Increase reaction temperature (80–120°C) in polar aprotic solvents (DMF, NMP) to overcome steric effects .
- Pre-activate the boronic ester with Cs₂CO₃ or K₃PO₄ to generate the reactive boronate species .
Q. How do electronic effects of the fluorine and methyl substituents influence regioselectivity in coupling reactions?
- Data Contradictions : Fluorine’s electron-withdrawing effect can deactivate the pyridine ring, but the methyl group’s electron-donating effect may counterbalance this. Computational studies (DFT) suggest the C3-boronate site retains higher electron density, favoring coupling at this position .
- Experimental Validation : Compare coupling rates with electron-poor vs. electron-rich aryl halides. Fluorinated substrates (e.g., 4-CF₃-phenyl iodide) show slower kinetics, supporting electronic modulation .
Q. Can this compound be used in the synthesis of covalent organic frameworks (COFs)?
- Design Considerations : The methyl and fluorine groups may disrupt planarity in COF layers. However, the boronic ester’s stability under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) allows integration into pyridine-linked frameworks.
- Example : Analogous COF-5 derivatives achieve surface areas >1,000 m²/g, but steric effects from methyl groups reduce pore uniformity .
Methodological Challenges
Q. How to resolve discrepancies in reaction yields when scaling up synthesis?
- Root Cause Analysis :
- Impurity Profile : Trace moisture during large-scale reactions hydrolyzes the boronic ester.
- Mitigation : Use molecular sieves (3Å) and high-purity solvents (<50 ppm H₂O) .
- Scale-Up Protocol :
Conduct small-scale optimization with controlled humidity.
Validate reproducibility via three independent batches .
Q. What analytical techniques differentiate regioisomers in fluorinated pyridine boronic esters?
- Advanced NMR : - HOESY identifies spatial proximity between fluorine and adjacent protons, distinguishing C2 vs. C3 substitution .
- X-ray Crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives .
Stability and Reactivity
Q. Under what conditions does the boronic ester undergo hydrolysis, and how does this impact reaction planning?
- Hydrolysis Kinetics : The ester hydrolyzes in aqueous THF (pH < 7) to form the boronic acid. Half-life at pH 5: ~6 hours (25°C).
- Implications : Avoid protic solvents (MeOH, H₂O) in coupling reactions. Pre-dry substrates rigorously .
Computational Modeling
Q. How can DFT calculations predict the compound’s reactivity in catalytic cycles?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
